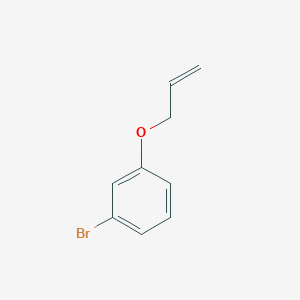

Allyl m-bromophenyl ether

概述

描述

Allyl m-bromophenyl ether: is an organic compound characterized by the presence of an allyl group attached to a brominated phenyl ether

准备方法

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with a phenoxide ion.

Industrial Production Methods: Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

化学反应分析

Types of Reactions:

Substitution Reactions: Allyl m-bromophenyl ether can undergo nucleophilic substitution reactions, particularly at the allyl group.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI) in acetone.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed:

Substitution: Formation of allyl phenyl ethers.

Oxidation: Formation of epoxides.

Reduction: Formation of phenyl ethers without the bromine atom.

科学研究应用

Organic Synthesis

Allyl m-bromophenyl ether can serve as a versatile building block in organic synthesis. Its structure allows for various transformations, including:

- Epoxidation : The epoxidation of allyl ethers, including aryl variants, is a notable application. A process involving transition metal catalysts and hydroperoxides can convert allyl ethers into epoxides with high yield and selectivity, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Claisen Rearrangement : This compound can undergo zinc-catalyzed Claisen rearrangement to yield o-allyl phenols. This method is efficient and environmentally friendly, utilizing recyclable zinc powder as a catalyst. The rearrangement is significant in synthesizing complex natural products and pharmaceuticals .

Catalytic Applications

The catalytic properties of this compound have been explored in various reactions:

- Hydrosilylation : Studies indicate that allylic ethers can act as electrophiles in palladium-catalyzed hydrosilylation reactions, producing allylic silanes under mild conditions. This reaction is valuable for synthesizing organosilicon compounds, which are important in materials science and pharmaceuticals .

- Cleavage Reactions : this compound has also been investigated for its reactivity in cleavage reactions mediated by SmI2 (samarium diiodide), which selectively deprotects alcohols from allylic ether protection groups. This method is particularly useful in carbohydrate chemistry .

Biotechnological Applications

Recent research has highlighted the potential of this compound in biotechnological contexts:

- Microbial Transformations : Certain bacteria have been shown to utilize phenyl allyl ethers as substrates for producing glycidyl ethers, which are precursors for various bioactive compounds. This biotransformation showcases the compound's utility in green chemistry approaches to synthesize valuable intermediates .

Case Study 1: Epoxidation Process

A patent describes an efficient epoxidation process for aryl allyl ethers using hydroperoxides and transition metal catalysts. The study emphasizes high conversion rates (70%-90%) and selectivity, making this method attractive for industrial applications where epoxide derivatives are required .

Case Study 2: Zinc-Catalyzed Claisen Rearrangement

Research conducted at the University of Jammu demonstrated that zinc powder could effectively catalyze the Claisen rearrangement of allyl aryl ethers to o-allylated phenols with yields up to 80%. The study highlighted the simplicity of the method and the recyclability of the catalyst, underscoring its potential for sustainable synthesis practices .

Summary of Findings

The applications of this compound can be summarized as follows:

作用机制

Molecular Targets and Pathways:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The allyl group can undergo nucleophilic substitution via an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the leaving group, resulting in the formation of a new bond.

相似化合物的比较

Allyl phenyl ether: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions.

m-Bromophenyl ether: Lacks the allyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness:

Reactivity: The presence of both the allyl group and the bromine atom makes Allyl m-bromophenyl ether highly versatile in various chemical reactions, providing a unique combination of reactivity that is not found in similar compounds.

生物活性

Allyl m-bromophenyl ether (C9H9BrO) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

This compound is characterized by the presence of a bromine atom on the m-position of the phenyl ring, which influences its reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and etherification reactions.

Biological Activities

The biological activity of this compound has been investigated across several studies, revealing a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, compounds derived from bromophenols, including allyl derivatives, have shown IC50 values ranging from 2.53 nM to 25.67 nM against certain enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes .

- Enzyme Inhibition : The compound has been reported to inhibit key metabolic enzymes relevant to diseases such as Alzheimer's and other neurodegenerative disorders. The inhibition of AChE is particularly noteworthy, as it is a target for Alzheimer's treatment .

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the bromine substituent and the allyl group can significantly affect its biological potency. The introduction of additional functional groups has been shown to enhance or diminish activity against specific targets .

| Modification | Effect on Activity |

|---|---|

| Addition of -OCH3 | Increased AChE inhibition |

| Bromine at different positions | Varies; generally enhances cytotoxicity |

| Lengthening alkyl chain | May improve antimicrobial properties |

Case Studies

- Antifouling Activity : Allyl derivatives have shown promise in antifouling applications. Research revealed that phenyl ether derivatives exhibited potent anti-larval settlement activity with EC50 values lower than 3.05 µM against barnacle species .

- Fluorescent Probes : Allyl ethers have also been utilized in developing fluorescent probes for detecting biological molecules such as carbon monoxide (CO) in living cells, showcasing their versatility beyond traditional pharmacological applications .

- Electrochemical Studies : Investigations into the electrochemical behavior of this compound have provided insights into its reactivity under different conditions, which can be leveraged for further synthetic applications .

常见问题

Q. Basic: What synthetic routes are available for preparing allyl m-bromophenyl ether, and how do reaction conditions influence yield and selectivity?

This compound can be synthesized via the Williamson ether synthesis , where m-bromophenol reacts with allyl halides (e.g., allyl bromide) under basic conditions (e.g., NaOH or NaH). This method typically achieves yields >90% but requires careful control of stoichiometry and reaction time to avoid side reactions like elimination or over-alkylation . Alternative methods include palladium-catalyzed coupling (e.g., using PdCl₂ or RhCl(PPh₃)₃) for allyl ether formation under milder conditions, particularly when steric hindrance or sensitive functional groups are present . Solvent choice (e.g., ethanol, THF) and temperature optimization (reflux vs. room temperature) are critical for minimizing side products.

Q. Basic: How can this compound serve as a protecting group in organic synthesis, and what are its cleavage conditions?

Allyl ethers are widely used as temporary protecting groups for alcohols due to their stability under acidic and basic conditions. For this compound, cleavage is achieved via transition-metal catalysis :

- Rhodium catalysis : RhCl(PPh₃)₃ in aqueous ethanol under reflux cleaves allyl ethers selectively (>90% yield) without affecting benzyl or trityl ethers .

- Palladium catalysis : Pd(OH)₂/C in neutral conditions enables catalytic cleavage, preserving esters and unsaturated bonds .

The choice between these methods depends on the presence of acid-sensitive groups (e.g., epoxides) and the need for catalytic turnover .

Q. Advanced: What mechanistic insights explain the kinetic stability of allyl ether-Pd(0) complexes during cross-coupling reactions?

Computational studies reveal that this compound forms a van der Waals complex (Pd-2a) with Pd(0)(TFP)₂, which is enthalpically stabilized by 37.0 kJ·mol⁻¹ but entropically disfavored. Under low-concentration experimental conditions, the resting state remains the separated reactants (Pd-0 and allyl ether), as Gibbs free energy calculations show unfavorable complexation. This explains the need for ligand-accelerated catalysis (e.g., TFP ligands) to stabilize intermediates and lower activation barriers during π-complex formation .

Q. Advanced: How do catalytic systems like RhCl(PPh₃)₃ vs. PdCl₂ influence the regioselectivity of allyl ether functionalization?

- RhCl(PPh₃)₃ promotes anti-Markovnikov addition in allyl ether cleavage due to its preference for forming η³-allyl intermediates, which undergo nucleophilic attack at the less substituted position .

- PdCl₂ favors oxidative addition at the allyl’s terminal carbon, enabling cross-coupling reactions (e.g., Heck alkenylation) with aryl halides. Solvent polarity (e.g., DMF vs. THF) and ligand design (e.g., phosphine vs. COD ligands) further modulate regioselectivity .

Q. Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H NMR reveals allyl proton signals at δ 4.8–5.5 ppm (CH₂=CH–) and aromatic protons (m-bromophenyl) at δ 6.8–7.4 ppm. ¹³C NMR confirms ether linkage (C–O–C at ~70 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₉BrO: calc. 212.9854, obs. 212.9852) .

- IR Spectroscopy : Stretching frequencies for C–Br (~600 cm⁻¹) and C–O–C (~1250 cm⁻¹) confirm structural integrity .

Q. Advanced: How do computational studies guide the design of enantioselective reactions involving this compound?

Density functional theory (DFT) simulations model transition states in asymmetric epoxidation or allylic alkylation. For example, chiral phosphine ligands (e.g., L2 in Pd-catalyzed Heck reactions) induce enantioselectivity by stabilizing specific diastereomeric intermediates. Energy barriers for competing pathways (e.g., syn vs. anti attack) are quantified to predict optimal ligand-substrate pairs .

Q. Basic: What are the stability considerations for this compound under photopolymerization conditions?

Under visible light (e.g., simulated sunlight), allyl ethers undergo radical-mediated polymerization with maleimides, achieving >95% conversion. Stability is enhanced by photoinitiators like camphorquinone, which generate radicals without degrading the bromophenyl moiety. Accelerated aging tests (e.g., 72 hrs at 60°C) confirm minimal decomposition, making it suitable for high-performance coatings .

Q. Advanced: How do engineered enzymes enable bioepoxidation of this compound?

Directed evolution of flavin-dependent monooxygenases (e.g., from Pseudomonas oleovorans) introduces mutations (e.g., F432A) that enhance enantioselectivity (>90% ee) for epoxidation. Crystal structure analysis identifies substrate-binding pockets that accommodate the m-bromophenyl group, while kinetic studies reveal rate-limiting steps in oxygen transfer .

Q. Basic: What precautions are necessary when handling this compound in catalytic hydrogenation reactions?

The allyl group is susceptible to hydrogenolysis under H₂/Pd-C conditions. To preserve the ether bond, use poisoned catalysts (e.g., Lindlar catalyst) or lower H₂ pressure (1–2 atm). Alternatively, replace Pd with Rh catalysts in acidic media to selectively reduce other functionalities (e.g., nitro groups) without cleaving the allyl ether .

Q. Advanced: How does the bromine substituent influence the electronic properties of this compound in Suzuki-Miyaura couplings?

The meta-bromine exerts a −I effect, deactivating the phenyl ring and directing cross-coupling to the para position. Hammett studies (σₘ = 0.39) correlate with slower oxidative addition rates compared to unsubstituted allyl phenyl ethers. This electronic tuning enables sequential functionalization (e.g., bromine retention during coupling) for constructing polyaromatic systems .

属性

IUPAC Name |

1-bromo-3-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXOLQLLJSDRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292952 | |

| Record name | allyl m-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41388-50-5 | |

| Record name | NSC86571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl m-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。